N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, starting from commercially available starting materials. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The nitrobenzenesulfonamide group can be introduced through a nucleophilic substitution reaction using appropriate sulfonyl chlorides and nitrobenzene derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-4-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amino-substituted indole derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-4-NITRO-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets in the body. The indole moiety can interact with various enzymes and receptors, modulating their activity. The nitrobenzenesulfonamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(1-METHYL-1H-INDOL-3-YL)METHYL-2-(1H-PYRAZOL-1-YL)ACETAMIDE: Similar indole-based structure with different functional groups.
N-(1H-INDOL-3-YL)METHYL-2-(1H-TRIAZOL-1-YL)ACETAMIDE: Another indole derivative with triazole substitution.
Uniqueness
N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-4-NITRO-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17N3O4S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C17H17N3O4S/c1-12-2-7-17-16(10-12)13(11-18-17)8-9-19-25(23,24)15-5-3-14(4-6-15)20(21)22/h2-7,10-11,18-19H,8-9H2,1H3 |
InChI Key |
OGPFSMYEOBKQSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.